3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile
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Overview
Description
3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C27H29N5 and a molecular weight of 423.566 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrido group: This step involves the cyclization of the benzimidazole derivative with a pyridine derivative.
Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Final functionalization: The isopropyl and 4-methylbenzyl groups are introduced in the final steps through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: Used as a probe to study various biological pathways and interactions.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile
- 3-Isopropyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-A]benzimidazole-4-carbonitrile
- 3-Isopropyl-1-(4-methyl-1-piperidinyl)pyrido[1,2-A]benzimidazole-4-carbonitrile
Uniqueness
The uniqueness of 3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile lies in its specific structural features, such as the presence of the 4-methylbenzyl group and the piperazine ring, which contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C27H29N5 |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H29N5/c1-19(2)22-16-26(32-25-7-5-4-6-24(25)29-27(32)23(22)17-28)31-14-12-30(13-15-31)18-21-10-8-20(3)9-11-21/h4-11,16,19H,12-15,18H2,1-3H3 |
InChI Key |
SHIYEOQETYPCSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C(C)C |
Origin of Product |
United States |
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